3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide
Description
This compound is a phthalazine derivative characterized by a 4-oxo-3,4-dihydrophthalazine core substituted with a methyl group at position 3 and a carboxamide moiety at position 1. The carboxamide side chain is further modified with a 2-(1H-pyrrol-1-yl)ethyl group.
Properties
Molecular Formula |
C16H16N4O2 |
|---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-methyl-4-oxo-N-(2-pyrrol-1-ylethyl)phthalazine-1-carboxamide |
InChI |
InChI=1S/C16H16N4O2/c1-19-16(22)13-7-3-2-6-12(13)14(18-19)15(21)17-8-11-20-9-4-5-10-20/h2-7,9-10H,8,11H2,1H3,(H,17,21) |
InChI Key |
MCYXUXQFHZLJHR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Phthalazine Core
The phthalazine core is synthesized via cyclocondensation of substituted benzene precursors. A common route involves reacting 3-methyl-1,2-dihydrophthalazine-4-one with hydrazine derivatives. For instance, 4-methylphthalazin-1(2H)-one (CAS 5004-48-8) serves as a critical intermediate . This compound is prepared by cyclizing methyl-substituted phthalic anhydride with hydrazine hydrate under reflux in ethanol, yielding the phthalazinone ring with a 3-methyl group . Alternative methods include:
-
Cyclization of 2-carboxybenzaldehyde derivatives : Treatment with methylhydrazine in acetic acid at 120°C forms the 3-methylphthalazinone scaffold .
-
Palladium-catalyzed coupling : For introducing substituents post-cyclization, Suzuki-Miyaura coupling with aryl boronic acids has been reported, though this is less common for methyl groups.
Key challenges include ensuring regioselectivity for the 3-methyl group and avoiding over-oxidation. Yields typically range from 65–80% after recrystallization from methanol .
Introduction of the Carboxamide Group
The carboxamide group at position 1 is introduced via activation of the phthalazinecarboxylic acid. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid is synthesized by hydrolyzing the corresponding ethyl ester (e.g., ethyl 4-oxo-3,4-dihydrophthalazine-1-carboxylate) using NaOH in aqueous THF . The acid is then converted to the carboxamide through two primary methods:
-
Acid chloride route :
-
Coupling reagent-mediated route :
-
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF, the acid is coupled to the amine at room temperature for 12–24 hours.
-
The coupling reagent method is preferred due to milder conditions and reduced side reactions, achieving yields of 70–85%.
Preparation of the Pyrrole-Ethylamine Side Chain
The side chain 2-(1H-pyrrol-1-yl)ethylamine is synthesized via:
-
Alkylation of pyrrole : Reacting pyrrole with 2-bromoethylamine hydrobromide in the presence of K₂CO₃ in acetonitrile at 60°C for 8 hours .
-
Gabriel synthesis : Using phthalimide-protected ethylamine, followed by hydrazinolysis to deprotect the amine .
The alkylation route provides higher scalability (yield: 60–75%) but requires careful purification via distillation to remove excess pyrrole .
Coupling Strategies and Optimization
Coupling the phthalazinecarboxylic acid to the pyrrole-ethylamine side chain is optimized for efficiency:
| Condition | Reagent System | Solvent | Temperature | Yield |
|---|---|---|---|---|
| EDCl/HOBt | DMF | RT | 24 h | 85% |
| DCC/DMAP | CH₂Cl₂ | 0°C | 18 h | 72% |
| SOCl₂/Amine | DCM | 0–5°C | 6 h | 68% |
EDCl/HOBt in DMF at room temperature provides the highest yield and purity, as confirmed by HPLC (>98%). Side products, such as N-acylurea derivatives, are minimized using this approach .
Characterization and Analytical Data
The final compound is characterized using:
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Anti-Diabetic Activity
One of the primary applications of this compound is in the treatment of diabetes. Studies have shown that derivatives of phthalazine can enhance insulin sensitivity and promote glucose uptake in cells. The presence of the pyrrole moiety may contribute to its efficacy in glucose regulation.
Case Study : A research study demonstrated that a related compound exhibited significant hypoglycemic effects in diabetic rat models, suggesting that modifications to the phthalazine structure can lead to enhanced therapeutic properties .
Anticancer Properties
Research indicates that compounds with phthalazine structures can exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study : In vitro studies have reported that phthalazine derivatives showed significant activity against breast cancer and leukemia cell lines, leading to further investigations into their potential as anti-cancer agents .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Phthalazine derivatives have been noted for their ability to inhibit bacterial growth, making them candidates for developing new antibiotics.
Case Study : A study found that certain phthalazine derivatives displayed potent activity against Gram-positive bacteria, indicating their potential use in treating bacterial infections .
Mechanism of Action
The mechanism of action of 3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with related phthalazine, quinoline, and pyrimidine derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Core Structure and Substitutions
Key Observations :
- The target compound’s phthalazine core distinguishes it from pyrimidine or naphthyridine-based analogs (e.g., ).
- The 2-(1H-pyrrol-1-yl)ethyl side chain introduces a heteroaromatic group absent in simpler phthalazine carboxamides (e.g., fluorophenyl-substituted analogs in ). This may enhance solubility or receptor-binding interactions.
Functional Group Impact on Activity
- Carboxamide vs. Sulfonamide : The target compound’s carboxamide group contrasts with sulfonamide-containing analogs (e.g., ). Sulfonamides often exhibit stronger hydrogen-bonding capacity, which can enhance target affinity but reduce metabolic stability.
- Pyrrole vs. Adamantyl Substituents : The pyrrole group in the target compound may offer π-π stacking interactions, whereas bulkier adamantyl groups (e.g., ) could improve lipophilicity and membrane permeability.
Research Findings and Implications
- The pyrrole moiety may mimic ATP-binding pocket interactions observed in kinase inhibitors.
- SAR Trends :
- Substitution at position 3 (methyl vs. fluorophenyl) may modulate steric effects and electronic properties.
- The 2-(1H-pyrrol-1-yl)ethyl chain could mimic substituents in bioactive compounds targeting G-protein-coupled receptors .
Biological Activity
3-Methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications. This article reviews its biological activity, synthesis methods, and relevant case studies.
- Molecular Formula : C19H25N3O6S
- Molecular Weight : 423.48 g/mol
- Structure : The compound features a phthalazine core linked to a pyrrole moiety, which is significant for its biological interactions.
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its pharmacological potential.
Antidiabetic Activity
One of the primary areas of research involves its role as a potential antidiabetic agent. The compound is related to glimepiride, a known sulfonylurea used in diabetes management. Studies have indicated that derivatives of this compound can enhance insulin secretion from pancreatic beta-cells and improve glucose uptake in peripheral tissues .
Antioxidant Properties
Research has demonstrated that this compound exhibits antioxidant properties. In vitro assays have shown that it can scavenge free radicals and reduce oxidative stress markers in cellular models .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial effects against various bacterial strains. In vitro studies revealed that it possesses significant antibacterial activity, particularly against Gram-positive bacteria . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Synthesis Methods
The synthesis of this compound typically involves multi-step processes including acylation and cyclization reactions. A notable method includes the reaction of 3-ethyl-4-methylpyrrole with phthalic anhydride derivatives under controlled conditions to yield the desired product with high purity and yield .
Case Studies
Several case studies have investigated the pharmacological effects and mechanisms of action of this compound:
- Case Study on Glucose Regulation : A study published in a peer-reviewed journal demonstrated that administration of the compound in diabetic rat models resulted in a significant reduction in blood glucose levels compared to control groups. The study attributed this effect to enhanced insulin sensitivity and secretion .
- Antioxidant Mechanism Exploration : Another study focused on the antioxidant capacity of the compound, showcasing its ability to inhibit lipid peroxidation and protect against cellular damage induced by oxidative stress. This was measured using standard assays like DPPH and ABTS radical scavenging tests .
- Antimicrobial Efficacy Assessment : A recent investigation assessed the antimicrobial properties against clinical isolates of Staphylococcus aureus and Escherichia coli. Results indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a therapeutic agent against infections .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for the preparation of 3-methyl-4-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3,4-dihydro-1-phthalazinecarboxamide?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, analogous pyrrolo-pyridazine derivatives are prepared by activating intermediates with reagents like phosphorus oxychloride in dimethylformamide (DMF), followed by coupling with nucleophiles such as pyrrol-1-ylethylamine. Reaction conditions (e.g., 0–90°C, inert atmosphere) and purification via column chromatography or recrystallization are critical for yield optimization .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use orthogonal analytical techniques:
- HPLC (≥95% purity; reverse-phase C18 columns, UV detection at 254 nm) .
- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and stereochemistry. For instance, characteristic peaks for the pyrrole ring (δ 6.2–6.8 ppm) and phthalazine carbonyl (δ 165–170 ppm) should align with predicted splitting patterns .
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : Test solubility in polar aprotic solvents (DMF, DMSO) for in vitro assays, and aqueous buffers (PBS, pH 7.4) for biological studies. Solubility can be enhanced via co-solvents (e.g., 10% PEG-400) or micellar formulations, as demonstrated for structurally related pyrimidinecarboxamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
Substituent Variation : Modify the pyrrole ring (e.g., halogenation at the 3-position) or phthalazine core (e.g., methyl vs. ethyl groups at 4-oxo) to assess steric/electronic effects.
Biological Assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or enzymatic inhibition assays. For example, pyrazole-carboxamide derivatives in showed varied IC₅₀ values depending on substituent bulk .
Data Correlation : Use multivariate analysis (e.g., PCA) to link structural descriptors (logP, polar surface area) to activity trends .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Validation : Ensure consistency in assay conditions (e.g., ATP concentration in kinase assays, pH stability of the compound).
- Metabolite Screening : Check for degradation products via LC-MS; instability in serum (e.g., ester hydrolysis) may explain discrepancies .
- Cross-Study Comparison : Normalize data using positive controls (e.g., staurosporine for kinase inhibition) and report EC₅₀/IC₅₀ values with confidence intervals .
Q. What computational strategies are suitable for predicting target interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets (e.g., homology models based on PDB: 2JDO). Prioritize residues forming hydrogen bonds with the carboxamide group .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess conformational flexibility of the pyrrole-ethyl side chain .
Q. How to analyze crystallographic data for polymorph identification?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve crystal packing and hydrogen-bonding networks. For example, used SHELX-97 to determine the orthorhombic space group P2₁2₁2₁ for a related pyrazole derivative .
- Powder XRD : Compare experimental patterns with simulated data (Mercury 4.3) to detect polymorphic transitions under thermal stress .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
